(2-Amino-6-chlorophenyl)methanol
Overview
Description
(2-Amino-6-chlorophenyl)methanol: is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 2-position and a hydroxymethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of (2-Amino-6-chlorophenyl)methanone: One common method to synthesize (2-Amino-6-chlorophenyl)methanol involves the reduction of (2-Amino-6-chlorophenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Amination of 6-Chlorobenzyl Alcohol: Another method involves the amination of 6-chlorobenzyl alcohol with ammonia or an amine under suitable conditions, often using a catalyst like palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Amino-6-chlorophenyl)methanol can undergo oxidation reactions to form (2-Amino-6-chlorophenyl)methanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2-Amino-6-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: (2-Amino-6-chlorophenyl)methanone.
Reduction: (2-Amino-6-chlorophenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: (2-Amino-6-chlorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand its interaction with enzymes and its potential as an enzyme inhibitor.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents for various diseases.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-Amino-6-chlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
(2-Amino-4-chlorophenyl)methanol: Similar structure but with the chlorine atom at the 4-position.
(2-Amino-6-bromophenyl)methanol: Similar structure but with a bromine atom instead of chlorine.
(2-Amino-6-fluorophenyl)methanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6-position in (2-Amino-6-chlorophenyl)methanol can influence its reactivity and interactions compared to other halogen-substituted analogs.
Biological Activity: The specific substitution pattern can affect the compound’s biological activity, making it a unique candidate for various applications in research and industry.
Properties
IUPAC Name |
(2-amino-6-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQICINWSAISBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620226 | |
Record name | (2-Amino-6-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39885-08-0 | |
Record name | (2-Amino-6-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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